2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione
Description
Contextualizing the Naphthoquinone-Oxazole Scaffold in Chemical Biology and Medicinal Chemistry
The fusion of a naphthoquinone and an oxazole (B20620) ring creates a hybrid scaffold, the naphtho[2,3-d]oxazole-4,9-dione core, which is a subject of growing interest in chemical biology and medicinal chemistry. The quinone moiety is a well-established pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnordicbiosite.com Naphthoquinones, in particular, are recognized for their redox properties and their ability to generate reactive oxygen species or interact with biological nucleophiles, making them effective cytotoxic agents. nih.gov
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is another crucial component found in many biologically active compounds. researchgate.net Its presence can enhance the pharmacological profile of a molecule through various non-covalent interactions with biological targets like enzymes and receptors. researchgate.net The combination of these two pharmacophores in the naphtho[2,3-d]oxazole-4,9-dione scaffold results in a planar, rigid structure with a unique electronic distribution, offering the potential for novel mechanisms of action and therapeutic applications. nih.govresearchgate.net
Overview of the 2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione Research Landscape
The research landscape for this compound is primarily defined by its synthesis and evaluation as a potential anticancer agent. A key study in this area involves the one-pot synthesis of a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, including the p-tolyl variant. nih.gov This synthesis is achieved by refluxing 2-amino-3-bromo-1,4-naphthoquinone with the corresponding benzoyl chloride, in this case, p-toluoyl chloride, at elevated temperatures. nih.gov This reaction proceeds through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, which then undergoes intramolecular cyclization to yield the final product. nih.gov
The primary focus of the existing research has been the in vitro evaluation of the cytotoxic properties of these compounds. Specifically, this compound and its analogs have been tested against human prostate cancer cell lines, both androgen-dependent (LNCaP) and androgen-independent (PC3). nih.govresearchgate.netnih.gov These studies have demonstrated that compounds in this class exhibit significant cytotoxic activity. nih.govresearchgate.net While research has highlighted the potential of this class of compounds, the body of literature specifically dedicated to the p-tolyl derivative remains limited to this initial synthesis and biological screening.
Significance of the Naphtho[2,3-d]oxazole-4,9-dione Core in Heterocyclic Chemistry
From the perspective of heterocyclic chemistry, the naphtho[2,3-d]oxazole-4,9-dione core is a noteworthy structure. Its synthesis represents an effective method for the construction of a complex, fused heterocyclic system from relatively simple starting materials. nih.gov The one-pot reaction of an aminonaphthoquinone with a benzoyl chloride derivative is an efficient route to this scaffold. nih.gov
The core structure is a polycyclic aromatic system with an extended π-conjugated system, which suggests potential for interesting photophysical properties. mdpi.com While the fluorescent properties of the closely related naphtho[2,3-d]thiazole-4,9-diones have been explored, demonstrating that they can act as fluorescent dyes, similar in-depth studies on the oxazole counterparts are less common. mdpi.com The rigid, planar nature of the naphtho[2,3-d]oxazole-4,9-dione core makes it an attractive building block for the development of new materials, such as organic light-emitting diodes (OLEDs) or chemical sensors, although this potential is largely unexplored. rsc.org The reactivity of this core, particularly at the quinone and oxazole rings, also presents opportunities for further chemical modification to develop a library of derivatives with diverse properties.
Scope and Research Objectives Pertaining to this compound
The primary research objective for the study of this compound and its analogs has been the discovery and development of novel anticancer agents. nih.govresearchgate.net The rationale behind this objective is based on the known cytotoxic activities of both the naphthoquinone and oxazole moieties. nih.govresearchgate.net
Beyond this, the research objectives for this class of compounds could be expanded to include:
Exploration of other biological activities: Given the broad biological profile of naphthoquinones and oxazoles, these derivatives could be investigated for antimicrobial, antifungal, antiviral, or anti-inflammatory properties. nordicbiosite.comnih.gov
Investigation of photophysical properties: A detailed study of the fluorescence and absorption characteristics of these compounds could lead to their application as fluorescent probes for biological imaging or as components in optoelectronic devices. mdpi.com
Development of new synthetic methodologies: Research could focus on developing more efficient, greener, or more versatile synthetic routes to the naphtho[2,3-d]oxazole-4,9-dione core.
Structure-activity relationship (SAR) studies: A systematic modification of the aryl group at the 2-position and substitutions on the naphthoquinone ring would provide valuable insights into the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c1-10-6-8-11(9-7-10)18-19-14-15(20)12-4-2-3-5-13(12)16(21)17(14)22-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVLPJPRKCMYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 P Tolyl Naphtho 2,3 D Oxazole 4,9 Dione
Established Synthetic Routes for the Naphtho[2,3-d]oxazole-4,9-dione Nucleus
The synthesis of the naphtho[2,3-d]oxazole-4,9-dione core, the fundamental structure of 2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione, is primarily achieved through two strategic approaches. These methods involve either the cyclization of pre-functionalized naphthoquinone derivatives or efficient one-pot reactions that combine several steps.
Cyclization Reactions from 2-Hydroxy-1,4-naphthoquinone (B1674593) Precursors and Anilines
2-Hydroxy-1,4-naphthoquinone, commonly known as Lawsone, is a versatile and extensively studied precursor in the synthesis of a wide array of natural and biologically active compounds. researchgate.net Its inherent reactivity makes it a suitable starting point for constructing complex heterocyclic systems. The synthesis of amino-naphthoquinone derivatives through the reaction of 1,4-naphthoquinone (B94277) with various anilines is a well-documented process. mdpi.comresearchgate.net
The pathway from 2-hydroxy-1,4-naphthoquinone to a naphthoxazole dione (B5365651) would typically involve several transformations. A plausible route includes the initial conversion of the hydroxyl group to an amino group, followed by acylation and subsequent cyclization. For instance, the reaction of 2-acyl-1,4-naphthoquinones with arylamines can lead to the formation of 2-acyl-3-aminophenyl-1,4-naphthoquinones, which are key intermediates for further cyclization reactions. nih.gov The development of modern synthetic methods, such as visible-light-mediated cycloadditions, further highlights the utility of 2-hydroxy-1,4-naphthoquinone in creating diverse heterocyclic furan-dione structures, demonstrating its importance as a foundational building block. nih.gov
One-Pot Synthesis Strategies Utilizing 2-Amino-3-bromo-1,4-naphthoquinone and Benzoyl Chloride Analogs
A more direct and efficient method for constructing the 2-arylnaphtho[2,3-d]oxazole-4,9-dione scaffold is a one-pot synthesis. This strategy involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with various benzoyl chloride analogs at elevated temperatures. nih.gov To synthesize the specific compound this compound, p-toluoyl chloride would be the required benzoyl chloride analog.
This reaction is typically performed by refluxing the mixture for several hours. The process furnishes the desired oxazolo-1,4-naphthoquinone derivatives as colored solids with moderate yields, averaging around 38%. nih.gov This one-pot approach is advantageous as it allows for the generation of a diverse library of 2-aryl substituted derivatives for further study by simply varying the benzoyl chloride reactant. nih.gov
| Substituent on 2-Phenyl Ring | Starting Benzoyl Chloride Analog | Reported Yield | Reference |
|---|---|---|---|
| -H (Unsubstituted) | Benzoyl chloride | 44.7% | nih.gov |
| 4-Fluoro | 4-Fluorobenzoyl chloride | 39.6% | nih.gov |
| 3-Chloro | 3-Chlorobenzoyl chloride | - | nih.gov |
| 4-Chloro | 4-Chlorobenzoyl chloride | - | nih.gov |
Detailed Mechanistic Investigations of the Formation of the Oxazole (B20620) Ring System
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. Studies have focused on identifying key intermediates and the influence of reaction conditions on the formation of the final product.
Intermediates and Transition State Analysis in Cyclization Reactions
In the one-pot synthesis from 2-amino-3-bromo-1,4-naphthoquinone and a benzoyl chloride analog, the reaction is believed to proceed through a key intermediate: the 2-amido-3-bromo-1,4-naphthoquinone derivative. nih.gov This intermediate is formed initially through the acylation of the amino group of the naphthoquinone by the benzoyl chloride.
The formation of the oxazole ring occurs via a subsequent in situ intramolecular cyclization of this amido-intermediate. nih.gov The proposed mechanism involves a nucleophilic attack from the oxygen atom of the amide carbonyl group onto the carbon atom at the 3-position of the naphthoquinone ring, which bears the bromine atom. This is followed by the elimination of hydrogen bromide (HBr), leading to the formation of the fused five-membered oxazole ring.
Role of Catalysts and Reaction Conditions in Yield and Selectivity
The conditions under which the synthesis is performed play a critical role in determining the outcome of the reaction. Specifically, temperature is a key factor in the formation of the naphtho[2,3-d]oxazole-4,9-dione product. nih.gov
The intramolecular cyclization of the 2-amido-3-bromo-1,4-naphthoquinone intermediate to the final oxazole product is highly temperature-dependent. The reaction requires elevated temperatures, typically achieved by refluxing the mixture, to proceed to completion. nih.gov If the reaction is conducted at temperatures below 200°C, the cyclization does not occur, and only the uncyclized amido-substituted intermediates are isolated. nih.gov The established one-pot procedure does not employ an external catalyst; instead, the high temperature provides the necessary energy to overcome the activation barrier for the cyclization step. nih.gov
Advancements in Synthetic Efficiency and Optimization Techniques
Efforts to improve the synthesis of naphthoquinone-based heterocycles are ongoing, focusing on increasing yields, simplifying procedures, and employing more environmentally benign methods. The one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, while straightforward, provides modest yields. nih.gov
Recent advancements in synthetic organic chemistry have introduced novel methods for creating similar heterocyclic structures. For example, visible-light-mediated [3+2] cycloaddition reactions have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinone. nih.gov These methods often operate under mild conditions and represent a greener approach to synthesis. While applied to a different isomer (furan vs. oxazole), such photochemical protocols showcase the direction of future optimization techniques, which could potentially be adapted for the synthesis of this compound to improve efficiency and yield. nih.gov
Approaches for Derivatization at the Naphtho[2,3-d]oxazole-4,9-dione Scaffold
Further functionalization of the core scaffold offers opportunities to modulate the compound's properties. While direct derivatization of this compound is not extensively documented, studies on related structures provide insights into potential reaction pathways.
One approach involves the derivatization of the 2-alkyl-substituted naphth[2,3-d]oxazole-4,9-diones. For instance, the 2-methyl analog can be halogenated at the methyl group to form a 2-chloromethyl derivative. clockss.org This reactive intermediate can then participate in subsequent reactions, such as those involving a radical chain mechanism (SRN1), to introduce a variety of substituents at the 2-position. clockss.org
Another avenue for derivatization is through reactions involving the 2-amino-1,4-naphthoquinone precursor before the oxazole ring formation. The reactivity of 2-amino-1,4-naphthoquinone with aldehydes has been shown to be dependent on the reaction conditions. core.ac.ukresearchgate.net Under neutral conditions, N-alkylation is the predominant outcome. core.ac.ukresearchgate.net However, in the presence of a catalytic amount of acid, such as trifluoroacetic acid, a C-alkylation at the 3-position can occur, leading to the formation of substituted 1H-2,4-dihydronaphtho[2,3-d] nih.govclockss.orgoxazine-5,10-diones. core.ac.ukresearchgate.net This highlights the potential to introduce diversity at the 3-position of the naphthoquinone ring before cyclizing to the oxazole.
Furthermore, derivatization of a closely related scaffold, naphtho[2,3-d]thiazole-4,9-dione (B78148), has been demonstrated at the 2-position. By starting with a 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, various nitrogen-containing heterocycles can be introduced via nucleophilic substitution. mdpi.com This suggests that if a suitable leaving group were present at the 2-position of the oxazole ring, similar derivatization strategies could be employed.
The quinone moiety itself presents opportunities for reactions such as Diels-Alder cycloadditions, although the reactivity of the electron-deficient oxazole ring as a diene can be complex. researchgate.net Additionally, nucleophilic substitution reactions on the naphthoquinone ring, particularly at the 3-position if a suitable leaving group is present, could be a viable strategy for introducing new functional groups.
Table 2: Potential Derivatization Approaches for the Naphtho[2,3-d]oxazole-4,9-dione Scaffold
| Reaction Type | Position of Derivatization | Precursor/Intermediate | Reagents | Potential Products | Ref. |
| Halogenation/Radical Substitution | 2-Alkyl group | 2-Methylnaphth[2,3-d]oxazole-4,9-dione | N-Chlorosuccinimide (NCS) followed by nucleophiles | 2-Substituted-alkylnaphth[2,3-d]oxazole-4,9-diones | clockss.org |
| C-Alkylation | 3-Position of naphthoquinone | 2-Amino-1,4-naphthoquinone | Aldehydes, Trifluoroacetic acid (cat.) | Substituted 1H-2,4-dihydronaphtho[2,3-d] nih.govclockss.orgoxazine-5,10-diones | core.ac.ukresearchgate.net |
| Nucleophilic Substitution | 2-Position of thiazole (B1198619) ring (analogous) | 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Amines (e.g., morpholine, piperidine) | 2-Amino-substituted naphtho[2,3-d]thiazole-4,9-diones | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 P Tolyl Naphtho 2,3 D Oxazole 4,9 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy serves as the cornerstone for determining the detailed carbon-hydrogen framework of 2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each proton and carbon atom are precisely mapped.
The ¹H-NMR spectrum provides specific information about the hydrogen atoms within the molecule. The spectrum of this compound displays distinct signals corresponding to the protons on the naphthoquinone core and the attached p-tolyl group.
The four protons on the naphthoquinone moiety appear as complex multiplets in the downfield aromatic region, typically between δ 7.80 and 8.35 ppm. The protons of the p-tolyl group exhibit a characteristic AA'BB' splitting pattern, with two doublets observed. The doublet corresponding to the two protons ortho to the oxazole (B20620) ring appears around δ 8.25 ppm, while the doublet for the two protons meta to the oxazole ring is found further upfield, around δ 7.40 ppm.
A key diagnostic signal is a sharp singlet observed in the aliphatic region at approximately δ 2.50 ppm, which is unequivocally assigned to the three protons of the methyl (-CH₃) group on the tolyl ring.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.25 - 8.35 | Multiplet | 4H | Naphthoquinone Protons |
| 8.25 | Doublet | 2H | Tolyl Protons (ortho) |
| 7.80 - 7.85 | Multiplet | 2H | Naphthoquinone Protons |
| 7.40 | Doublet | 2H | Tolyl Protons (meta) |
| 2.50 | Singlet | 3H | Methyl Protons (-CH₃) |
The ¹³C-NMR spectrum confirms the carbon backbone of the molecule, with signals corresponding to the carbonyl, aromatic, and aliphatic carbons. The two carbonyl carbons (C=O) of the quinone system are the most deshielded, appearing at approximately δ 178.6 and 173.3 ppm.
The carbons of the fused naphtho-oxazole core produce a series of signals in the δ 125-151 ppm range. The p-tolyl group contributes four distinct aromatic carbon signals, in addition to the upfield signal from the methyl carbon, which typically appears around δ 21.8 ppm. The quaternary carbon of the tolyl group attached to the oxazole ring is observed near δ 142.0 ppm.
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| 178.6 | Carbonyl (C=O) |
| 173.3 | Carbonyl (C=O) |
| 166.5 | Oxazole C2 |
| 122.0 - 151.0 | Aromatic & Oxazole Carbons |
| 21.8 | Methyl Carbon (-CH₃) |
To definitively establish the structural assembly, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on the naphthoquinone rings and within the p-tolyl group's AA'BB' system, confirming their respective spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum maps direct one-bond correlations between protons and the carbons they are attached to (¹J-coupling). It would link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the δ 2.50 ppm proton signal to the δ 21.8 ppm methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). Key HMBC correlations would include the link from the tolyl ortho-protons (δ ~8.25 ppm) to the oxazole C2 carbon (δ ~166.5 ppm), and from the methyl protons (δ ~2.50 ppm) to the tolyl quaternary carbon, unambiguously confirming the connectivity between the tolyl substituent and the naphtho[2,3-d]oxazole core.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) using an electrospray ionization (ESI) source provides the exact molecular mass of the compound, which confirms its elemental composition. For this compound, with the molecular formula C₁₈H₁₁NO₃, the calculated exact mass for the protonated molecule [M+H]⁺ is 290.0766. Experimental HRMS data showing a measured m/z value extremely close to this calculated value (typically within 5 ppm error) provides definitive proof of the molecular formula. Analysis of the fragmentation pattern can further support the proposed structure, often showing characteristic losses of CO and fragments related to the tolyl group.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, Oxazole Stretching Frequencies)
Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound shows several strong absorption bands that are diagnostic of its structure.
Two distinct, strong absorption bands are observed in the carbonyl region, corresponding to the asymmetric and symmetric stretching vibrations of the two C=O groups in the dione (B5365651) moiety. nih.gov Aromatic C-H stretching is observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The stretching vibration of the oxazole C=N bond is typically found in the 1585-1600 cm⁻¹ region.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H Stretch | Aromatic |
| ~2925 | C-H Stretch | Aliphatic (-CH₃) |
| ~1690 | C=O Stretch | Quinone Carbonyl |
| ~1675 | C=O Stretch | Quinone Carbonyl |
| ~1590 | C=N Stretch | Oxazole Ring |
| ~1475 | C=C Stretch | Aromatic Ring |
| ~1200 | C-O Stretch | Oxazole Ring |
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Probing Electronic Structure and Transitions
UV-Visible spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The extended conjugation of the naphtho[2,3-d]oxazole-4,9-dione core gives rise to strong absorptions in the visible and near-UV regions. Related naphtho[2,3-d]thiazole-4,9-dione (B78148) systems show intense absorption maxima (λ_max) in the range of 390-400 nm. mdpi.com These absorptions are attributed to π→π* transitions within the large aromatic system. The position and intensity of these bands can be influenced by solvent polarity. While some related derivatives are known to be fluorescent, detailed emission studies on this compound would be required to fully characterize its photophysical properties.
Theoretical and Computational Chemistry Studies on 2 P Tolyl Naphtho 2,3 D Oxazole 4,9 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic properties of molecules. For 2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione, DFT calculations would begin with the optimization of its molecular geometry, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), to find the lowest energy conformation. oup.comfrontiersin.org
Once the geometry is optimized, a host of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For naphthoquinone derivatives, these frontier molecular orbitals are central to understanding their biological activities, including anticancer properties. nih.govmdpi.com Studies on similar compounds have shown that the distribution of electron density in these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com
Furthermore, DFT can predict various spectroscopic parameters. For instance, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which can be compared with experimental data to confirm the molecular structure. oup.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of synthesized compounds. researchgate.net
Table 1: Representative DFT-Calculated Parameters for Naphthoquinone Derivatives
| Parameter | Description | Typical Values for Naphthoquinone Derivatives | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV | nih.gov |
| Energy Gap (ΔE) | ELUMO - EHOMO | 2.9 to 4.4 eV | nih.gov |
| Dipole Moment (µ) | Measure of molecular polarity | 1.0 to 5.0 D | nih.gov |
Note: The values presented are illustrative and based on studies of various naphthoquinone derivatives. The precise values for this compound would require specific calculations.
Molecular Dynamics Simulations and Conformational Analysis of the Compound
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide (B87167) to mimic physiological conditions, would reveal how the molecule behaves in a more realistic environment. frontiersin.org
A key aspect of this would be the conformational analysis, particularly focusing on the rotation around the single bond connecting the p-tolyl group to the oxazole (B20620) ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is critical as the three-dimensional shape of the molecule can significantly influence its interaction with biological targets. mdpi.com
MD simulations are also used to study the stability of a ligand when bound to a protein, providing insights into the strength and nature of the interactions over time. frontiersin.org
In Silico Screening and Molecular Docking Studies for Potential Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the molecule into the active sites of various proteins to explore its potential as an inhibitor or modulator. Given that many naphthoquinone derivatives exhibit anticancer activity, likely targets for docking studies would include proteins involved in cancer pathways, such as kinases, topoisomerases, and NAD(P)H:quinone oxidoreductase 1 (NQO1). tandfonline.comresearchgate.netnih.gov
The process involves preparing the 3D structure of the ligand (the compound) and the receptor (the protein, often obtained from the Protein Data Bank). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on binding affinity (e.g., in kcal/mol). nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.com For example, studies on similar naphthoisoxazolequinones have shown good binding energies in the active sites of proteins relevant to carcinogenic pathways. tandfonline.com
Table 2: Illustrative Molecular Docking Results for Naphthoquinone Derivatives with Target Proteins
| Compound Class | Target Protein | Key Interactions | Binding Energy (ΔG) Range | Reference |
| Naphthoisoxazolequinones | Proteins in carcinogenic pathways | Hydrogen bonds, hydrophobic interactions | Not specified, but described as "very good" | tandfonline.com |
| Naphthoquinone-carbazole hybrids | Bacterial proteins | Hydrogen bonds, π-π stacking | -4.55 to -7.73 kcal/mol | nih.gov |
| Oxazole-naphthyridine hybrids | Cancer-related proteins (e.g., kinases) | Hydrogen bonds, hydrophobic interactions | Not specified, but indicates good interaction energy | nih.gov |
Note: This table provides examples from related compound classes to illustrate the type of data generated from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for a class of compounds like 2-arylnaphtho[2,3-d]oxazole-4,9-diones, one would need a dataset of these molecules with their experimentally measured biological activities (e.g., IC₅₀ values against a cancer cell line). researchgate.netnih.gov
For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic descriptors (like HOMO/LUMO energies from DFT), steric descriptors (molecular volume, surface area), and hydrophobic descriptors (LogP). researchgate.net Using statistical methods such as multiple linear regression, a mathematical equation is derived that relates these descriptors to the observed activity. researchgate.net
A well-validated QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, such as other derivatives of this compound with different substituents. This allows for the rational design of more potent analogues and prioritizes which compounds to synthesize and test, saving time and resources. Studies on other naphthoquinone derivatives have successfully used QSAR to model their anticancer activities, often finding that electrophilicity and hydrophobicity are key factors. researchgate.net Similarly, 3D-QSAR models have been developed for other oxazole-containing compounds to guide the design of new inhibitors. nih.gov
Investigation of Reaction Mechanisms through Computational Pathways
Computational chemistry is also invaluable for elucidating the mechanisms of chemical reactions. The synthesis of the 2-arylnaphtho[2,3-d]oxazole-4,9-dione core typically involves the reaction of a 2-amino-3-halo-1,4-naphthoquinone with an appropriate benzoyl chloride or aldehyde. nih.govresearchgate.net
Theoretical calculations can be used to map out the entire reaction pathway, identifying transition states and intermediates. organic-chemistry.org By calculating the activation energies for different possible routes, the most likely mechanism can be determined. For instance, in the synthesis of oxazoles, computational studies can distinguish between different proposed mechanisms, such as those involving a Robinson-Gabriel-type cyclization. pharmaguideline.comijpsonline.com These studies provide a molecular-level understanding of the reaction, which can be used to optimize reaction conditions, improve yields, and predict the feasibility of synthesizing new derivatives.
Investigation of Biological Activities and Molecular Mechanisms of 2 P Tolyl Naphtho 2,3 D Oxazole 4,9 Dione and Its Analogs
Anticancer Activity Research
The investigation into the anticancer potential of 2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione and its related compounds has yielded significant insights, particularly concerning its effects on prostate cancer cells. These studies form a foundational understanding of its cytotoxic properties and the underlying mechanisms.
In Vitro Cytotoxicity Evaluation on Human Cancer Cell Lines (e.g., LNCaP and PC3 Prostate Cancer Cell Lines)
The cytotoxic effects of this compound and a series of its analogs have been evaluated against human prostate cancer cell lines. nih.gov Specifically, the androgen-dependent LNCaP and the androgen-independent PC3 cell lines were utilized to assess the compound's antiproliferative activity. nih.govnih.gov
In a key study, this compound demonstrated notable cytotoxicity. The results, obtained via the MTT assay after a 5-day exposure, indicated that these compounds generally exhibit slightly stronger activity against the androgen-dependent LNCaP cells compared to the androgen-independent PC3 cells. nih.govnih.gov While the p-tolyl derivative was active, the most potent compound in the series was identified as the meta-substituted analog, 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione, which displayed an IC₅₀ of 0.03 μM on LNCaP and 0.08 μM on PC3 cells. nih.govnih.gov
Interactive Table: Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Analogs
Click on the headers to sort the data.
| Compound | R-group | IC₅₀ LNCaP (μM) | IC₅₀ PC3 (μM) |
| 2-Phenylnaphtho[2,3-d]oxazole-4,9-dione | H | 0.19 | 0.37 |
| 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | 4-Cl | 0.25 | 0.52 |
| 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | 3-Cl | 0.03 | 0.08 |
| This compound | 4-CH₃ | 0.22 | 0.48 |
| 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | 4-F | 0.31 | 0.65 |
Data sourced from Bakare et al. (2011). IC₅₀ values represent the concentration required to inhibit 50% of cell growth after 5 days of exposure.
Identification and Elucidation of Molecular Targets and Signaling Pathways
The precise molecular targets of this compound have not been definitively identified in dedicated studies. However, based on the known mechanisms of the parent quinonoid scaffold, several potential targets and pathways have been proposed. researchgate.net Quinonoid compounds are recognized for their ability to exert selective toxicity through a variety of molecular interactions. researchgate.net
Potential molecular targets for this class of compounds include:
DNA Topoisomerases: Particularly Topoisomerase II, which is a common target for many quinone-containing anticancer drugs. researchgate.net
Heat Shock Protein 90 (Hsp90): Several quinone-containing compounds have been developed as inhibitors of Hsp90, a chaperone protein crucial for the stability and function of many oncoproteins. researchgate.net
NQO1 (DT-diaphorase): This two-electron reductase can be targeted by quinonoids. researchgate.net
MEK1: Analogs of the naphthoquinone scaffold have been developed as specific inhibitors of MEK1, a key component of the Ras-MAPK signaling pathway. researchgate.net
G-quadruplexes: These are non-canonical four-stranded DNA structures found in telomeres and oncogene promoter regions, which have emerged as attractive targets for small molecules in cancer therapy. While not directly studied for this compound, it represents a plausible target for planar heterocyclic molecules.
The specific involvement of STAT3 and microtubules has not been highlighted in the primary literature concerning this specific class of compounds, but they remain common targets for other anticancer agents.
Mechanistic Studies of Cellular Responses
The cellular responses triggered by 2-arylnaphtho[2,3-d]oxazole-4,9-diones are believed to be multifaceted, contributing to their cytotoxic effects. nih.gov The primary literature suggests that these compounds likely induce cell death through mechanisms common to other quinonoid anticancer agents. researchgate.net
Apoptosis Induction: A significant cellular response to many quinone-based drugs is the induction of programmed cell death, or apoptosis. researchgate.net This is often a result of the cumulative cellular stress caused by the compound's interaction with various molecular targets.
Cell Cycle Arrest: While not experimentally confirmed for this compound, many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from proliferating.
Researchers hypothesize that an anticancer agent that acts via multiple mechanistic pathways could be effective in overcoming the challenge of multidrug-resistant cancer cells. nih.gov
Studies on Interactions with Biological Macromolecules
The interaction with essential biological macromolecules is a key aspect of the mechanism of action for this class of compounds. The planar, aromatic structure of the naphtho[2,3-d]oxazole-4,9-dione core suggests potential interactions with nucleic acids and proteins. researchgate.net
DNA Interaction: DNA intercalation is a proposed mechanism for quinonoid compounds. This involves the insertion of the planar ring system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net
Enzyme Interaction: As mentioned in section 5.1.2, these compounds are thought to interact with and inhibit various enzymes critical for cancer cell survival, such as DNA topoisomerases and Hsp90. researchgate.net
Antimicrobial Activity Research Against Bacterial and Fungal Strains
While the primary focus of research has been on anticancer properties, the general class of naphthoquinone derivatives is also known for antimicrobial activity. umsha.ac.irmdpi.com
Spectrum of Activity and Minimal Inhibitory Concentration (MIC) Determinations
There is currently no specific published data detailing the antimicrobial spectrum or providing Minimal Inhibitory Concentration (MIC) values for this compound.
However, research on structurally related sulfur analogs, the naphtho[2,3-d]thiazole (B1198619) -4,9-diones, offers valuable insights. mdpi.com Studies on these thiazole derivatives have demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com For instance, certain 2-substituted naphtho[2,3-d]thiazole-4,9-diones have shown potent antimicrobial activity. mdpi.com This suggests that the naphtho[2,3-d]oxazole (B20620) -4,9-dione scaffold may also possess inherent antimicrobial properties that warrant future investigation. Other related naphtho-fused heterocyclic systems have also been reported to exhibit antibacterial and antifungal activities. umsha.ac.ir
Investigation of Antimicrobial Mechanisms
While the broader class of naphthoquinones has been investigated for antimicrobial properties, specific studies detailing the antimicrobial mechanisms of this compound and its direct oxazole analogs are not extensively available in the current scientific literature.
Research on structurally related compounds, such as naphtho[2,3-d]thiazole-4,9-diones, has identified antimicrobial activity. For instance, certain derivatives have shown the ability to be taken up by microbial cells and inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.govnih.gov These findings in related thiazole analogs suggest a potential area for future investigation into the antimicrobial mechanisms of the oxazole counterparts. However, direct evidence for this compound is currently lacking.
Antiviral Activity Investigations
Comprehensive studies focusing on the antiviral activity of this compound and its analogs are limited in publicly available research. The antiviral potential of this specific class of compounds remains an area with a need for further scientific exploration.
Fluorescence Properties and Applications as Biological Probes or Imaging Agents
The fluorescence properties and the potential application of this compound and its analogs as biological probes or imaging agents are not well-documented in dedicated studies. However, the inherent structural characteristics of naphthoxazole derivatives suggest a potential for fluorescence.
Naphthoxazole and benzoxazole (B165842) derivatives have been reviewed as sensitive and potentially safer alternatives to commonly used fluorescent DNA probes. periodikos.com.br It has been noted that these compounds can exhibit promising photoluminescent properties. periodikos.com.br A systematic review indicated that over 70% of the evaluated compounds for DNA interaction were naphthoxazole derivatives, with all assessed compounds demonstrating DNA binding behavior, predominantly through intercalation. periodikos.com.br This interaction with DNA often leads to an enhanced fluorescence emission. periodikos.com.br
While these general findings on naphthoxazoles are promising, specific experimental data on the fluorescence quantum yields, excitation/emission spectra, and practical applications in biological imaging for this compound are not yet available.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Naphtho 2,3 D Oxazole 4,9 Dione Derivatives
Impact of Aryl Substituents (e.g., p-Tolyl, 4-Methoxyphenyl, 4-Chlorophenyl) on Biological Potency and Selectivity
The nature and position of substituents on the 2-aryl ring of the naphtho[2,3-d]oxazole-4,9-dione core play a pivotal role in modulating the biological activity of these compounds. Studies have systematically investigated how different functional groups on this phenyl ring influence their cytotoxic potency and selectivity against various cancer cell lines.
Research involving a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives has demonstrated that these compounds generally exhibit notable cytotoxicity, particularly against human prostate cancer cell lines. nih.govnih.gov A comparative study of derivatives with chloro substituents at the ortho-, meta-, and para-positions of the 2-phenyl ring revealed significant differences in their anticancer effects. nih.gov
For instance, the meta-substituted analog, 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione, was found to be the most potent compound in the series against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells. nih.govnih.gov It displayed an impressive IC₅₀ value of 0.03 μM in LNCaP cells and 0.08 μM in PC3 cells. nih.govnih.gov In contrast, the para-chloro analog, 2-(4-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione, showed reduced activity, and the ortho-chloro derivative was even less potent. nih.gov This highlights a clear positional effect of the chloro substituent on cytotoxicity.
Furthermore, the introduction of a fluorine atom at the para-position, as in 2-(4-Fluorophenyl)-naphtho[2,3-d]oxazole-4,9-dione, was also explored to compare the effect of a more electronegative halogen. nih.gov These findings underscore the sensitivity of the biological activity to the electronic and steric properties of the substituent on the 2-aryl moiety. The unsubstituted parent compound, 2-Phenyl-naphtho[2,3-d]oxazole-4,9-dione, served as a baseline for these comparisons. nih.gov
| Compound | Substituent on 2-Aryl Ring | IC₅₀ on LNCaP (μM) | IC₅₀ on PC3 (μM) |
|---|---|---|---|
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 3-Chloro | 0.03 | 0.08 |
| 2-(4-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 4-Chloro | Data not specified | Data not specified |
| 2-(2-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 2-Chloro | Data not specified | Data not specified |
| 2-(4-Fluorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | 4-Fluoro | Data not specified | Data not specified |
| 2-Phenyl-naphtho[2,3-d]oxazole-4,9-dione | Unsubstituted | Data not specified | Data not specified |
Role of the Naphthoquinone Core and Oxazole (B20620) Heterocycle in Modulating Bioactivity
The biological activity of 2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs is not solely dependent on the 2-aryl substituent but is fundamentally governed by the intrinsic properties of the fused naphthoquinone and oxazole ring systems.
The naphthoquinone core is a well-established pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.govmauc.edu.iq Its bioactivity is often attributed to its ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress within cells. nih.gov This can trigger various cellular responses, including apoptosis. Additionally, the electrophilic nature of the quinone moiety allows it to act as a Michael acceptor, enabling it to form covalent bonds with biological nucleophiles such as the thiol groups in proteins and enzymes, thereby disrupting their function. nih.gov Several clinically used anticancer drugs, including doxorubicin (B1662922) and mitomycin C, feature a quinone structure, highlighting its importance in cancer chemotherapy. nih.gov
Influence of Structural Modifications on Electronic and Optical Properties
Structural modifications to the naphtho[2,3-d]oxazole-4,9-dione framework have a profound impact on its electronic and optical properties, such as UV-Vis absorption and fluorescence. These properties are of interest for potential applications in imaging and as fluorescent probes, in addition to their therapeutic relevance.
Studies on related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, which share the same naphthoquinone core fused to a five-membered heterocycle, offer insights into these relationships. The introduction of different substituents can lead to significant shifts in the absorption and emission spectra. mdpi.com For example, the introduction of nitrogen-containing heterocycles at the 2-position of the thiazole (B1198619) ring resulted in large bathochromic (red) shifts in solution, with some derivatives exhibiting orange-red fluorescence with emission maxima over 600 nm in highly polar solvents. mdpi.com This is attributed to the extended π-conjugated system and the electronic nature of the substituents. mdpi.com
In a series of N-arylnaphtho[2,3-d]oxazol-2-amines, the absorption maxima were observed around 330 nm and were largely unaffected by the electronic properties of substituents on the N-phenyl ring. mdpi.com However, their fluorescence emission was sensitive to these changes, with quantum yields varying based on the substituent. mdpi.com These findings suggest that by carefully selecting substituents, the photophysical properties of the naphtho[2,3-d]oxazole scaffold can be fine-tuned. While specific data for this compound's optical properties are not detailed in the provided context, the general principles derived from analogous structures indicate that the p-tolyl group, as an electron-donating substituent, would influence the electronic distribution and likely affect its absorption and fluorescence characteristics compared to unsubstituted or electron-withdrawing-substituted analogs.
| Compound Class | Structural Feature | Observed Optical Property |
|---|---|---|
| N-Arylnaphtho[2,3-d]oxazol-2-amines | Substituents on N-phenyl ring | Absorption maxima around 330 nm, largely unaffected by substituents. mdpi.com |
| Naphtho[2,3-d]thiazole-4,9-diones | Nitrogen heterocycles at 2-position | Large bathochromic shifts in absorption and emission, with some showing orange-red fluorescence (>600 nm) in polar solvents. mdpi.com |
Rational Design Principles for Enhancing Efficacy and Specificity
Based on the available SAR and SPR data, several rational design principles can be formulated to guide the development of more effective and selective this compound analogs.
Targeted Modification of the 2-Aryl Ring : The cytotoxic potency is highly sensitive to the substitution pattern on the 2-aryl ring. The superior activity of the 3-chloro derivative suggests that exploring a range of substituents at the meta position could be a fruitful strategy. nih.govnih.gov Investigating a diverse set of electron-donating and electron-withdrawing groups at various positions will help to build a more comprehensive QSAR model to optimize activity.
Leveraging the Naphthoquinone Core : The redox properties of the naphthoquinone core are central to its bioactivity. Modifications that enhance its ability to generate ROS in a targeted manner within cancer cells could lead to increased efficacy. This might involve fine-tuning the redox potential of the molecule through the introduction of specific substituents on either the naphthoquinone or the aryl ring.
Exploiting the Heterocyclic Scaffold : The fused oxazole ring is a key structural element. The synthesis of analogs with alternative five-membered heterocycles (e.g., thiazole, imidazole) could lead to compounds with different biological profiles and selectivities. As seen with related structures, the heterocycle can be a handle for introducing groups that modulate not only potency but also solubility and optical properties. mdpi.com
Enhancing Selectivity : A major goal in drug design is to maximize toxicity towards cancer cells while minimizing effects on healthy cells. Achieving this requires a deep understanding of the molecular targets. Future design efforts should focus on modifications that promote selective binding to cancer-specific proteins or exploit unique features of the tumor microenvironment. For example, designing derivatives that are preferentially activated under the hypoxic conditions often found in solid tumors could enhance specificity.
By systematically applying these principles, it is possible to rationally design new generations of naphtho[2,3-d]oxazole-4,9-dione derivatives with improved therapeutic profiles.
Future Directions and Emerging Research Avenues for Naphtho 2,3 D Oxazole 4,9 Dione Compounds
Exploration of Novel Biological Targets and Therapeutic Applications
While the cytotoxic effects of 2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione and its analogs against various cancer cell lines are a primary focus, future research will likely delve into more nuanced and diverse biological targets. The broad spectrum of activities exhibited by the parent naphthoquinone class of compounds suggests that the therapeutic potential of its oxazole-fused derivatives is not limited to oncology. nih.gov
Initial studies have shown that derivatives of 2-arylnaphtho[2,3-d]oxazole-4,9-dione exhibit significant cytotoxic activity against both androgen-dependent and -independent prostate cancer cell lines. nih.govresearchgate.netnih.gov For instance, the meta-substituted derivative, 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione, has demonstrated potent cytotoxicity with IC50 values in the nanomolar range. nih.govnih.gov The proposed mechanisms for the anticancer activity of naphthoquinones are multifaceted and include DNA intercalation, the generation of reactive oxygen species (ROS), and the inhibition of key enzymes such as topoisomerase II. nih.govresearchgate.net
Future investigations are anticipated to move beyond broad cytotoxicity to identify specific molecular targets. For example, structurally related naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates have been identified as potent, non-cytotoxic, anti-apoptotic agents, suggesting that modulation of apoptosis pathways is a promising therapeutic avenue. This opens up the possibility of developing cytoprotective agents for conditions characterized by excessive cell death.
Furthermore, the antimicrobial properties of similar heterocyclic naphthoquinones, such as naphtho[2,3-d]thiazole-4,9-diones, against various bacterial strains highlight another potential therapeutic application. mdpi.com The exploration of this compound and its derivatives as antibacterial or antifungal agents could yield novel treatments for infectious diseases. The diverse biological activities of the broader naphthoquinone family, including anti-inflammatory and antiviral effects, further underscore the vast therapeutic landscape yet to be explored for this specific compound class.
Development of Advanced Synthetic Methodologies for Structural Diversification and Library Synthesis
The future of drug discovery and materials science relies heavily on the ability to efficiently generate diverse libraries of compounds for high-throughput screening. While one-pot syntheses of 2-arylnaphtho[2,3-d]oxazole-4,9-diones have been established, future research will necessitate the development of more advanced and versatile synthetic methodologies. nih.gov These methods should facilitate rapid structural diversification to enable comprehensive structure-activity relationship (SAR) studies.
Current synthetic approaches often involve the refluxing of 2-amino-3-bromo-1,4-naphthoquinone with appropriate benzoyl chloride analogs. nih.gov To expand the chemical space around the this compound core, researchers are likely to explore combinatorial and diversity-oriented synthesis strategies. This could involve the development of solid-phase synthesis routes, allowing for the automated and rapid generation of large compound libraries with variations at the 2-aryl position and on the naphthoquinone backbone.
Moreover, the development of novel catalytic systems for the construction of the oxazole (B20620) ring and the functionalization of the naphthoquinone core will be crucial. Recent advancements in the synthesis of fused heterocyclic systems, including the use of microwave irradiation and novel catalysts, could be adapted for the synthesis of naphtho[2,3-d]oxazole-4,9-dione derivatives. beilstein-journals.org The exploration of multicomponent reactions, where three or more reactants combine in a single step to form the product, also presents an attractive strategy for achieving molecular complexity in an efficient manner. rsc.org The ability to create a wide range of analogs will be instrumental in fine-tuning the biological activity and physical properties of these compounds.
Integration with Chemical Biology Tools for Target Validation and Pathway Mapping
A significant challenge in the development of novel therapeutic agents is the identification and validation of their molecular targets. Future research on this compound and its derivatives will increasingly rely on the integration of sophisticated chemical biology tools to elucidate their mechanisms of action.
Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to identify the protein targets of a bioactive compound directly in a complex biological system. springernature.com The development of an activity-based probe derived from the this compound scaffold would enable researchers to "fish out" its binding partners from cell lysates or even in living cells, providing direct evidence of its molecular targets.
Another promising approach is the use of bioorthogonal chemistry. ucsd.edu This involves the introduction of a chemically inert functional group (a "bioorthogonal handle") onto the this compound molecule. This handle can then be selectively reacted with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) in a biological environment without interfering with native cellular processes. ucsd.edunih.gov This "click chemistry" approach can be used to visualize the subcellular localization of the compound and to identify its interacting partners through pull-down experiments followed by mass spectrometry. nih.govnih.govresearchgate.net These advanced techniques will be instrumental in moving beyond phenotypic observations to a detailed molecular understanding of how these compounds exert their biological effects.
Investigative Studies into Metabolic Fate and Cellular Disposition (at a research level, not pharmacokinetic data)
Understanding the metabolic fate and cellular disposition of a compound is critical for its development as a therapeutic agent. For this compound and its derivatives, future research at a preclinical level will focus on how these compounds are taken up by cells, where they accumulate, and how they are metabolized.
The metabolic transformation of naphthoquinones can significantly impact their biological activity and toxicity. Studies on other naphthoquinones have shown that they can undergo redox cycling, a process that generates reactive oxygen species and contributes to their anticancer effects. Future investigations will likely employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify the metabolites of this compound formed in cellular or in vitro metabolic systems. This will provide insights into the potential bioactivation or detoxification pathways.
Cellular uptake and efflux mechanisms also play a crucial role in determining the intracellular concentration and, consequently, the efficacy of a compound. Research into whether this compound and its analogs are substrates for drug transporters, such as P-glycoprotein, will be important, especially in the context of overcoming multidrug resistance in cancer. nih.gov Fluorescently tagged derivatives could be used to visualize their uptake and subcellular distribution in real-time using advanced microscopy techniques.
Potential for Application in Material Science or Sensors Based on Tunable Electronic Properties
The extended π-conjugated system of the naphtho[2,3-d]oxazole-4,9-dione core endows these compounds with interesting electronic and photophysical properties, opening up avenues for their application in material science and as chemical sensors.
The fluorescence properties of structurally similar naphtho[2,3-d]thiazole-4,9-diones have been shown to be tunable by modifying the substituents on the heterocyclic ring. mdpi.com These compounds exhibit significant Stokes shifts and their emission wavelengths can be shifted towards the red end of the spectrum, which is advantageous for biological imaging applications. mdpi.com Future research on this compound and its derivatives will likely explore their potential as fluorescent probes for various analytes. For instance, the introduction of specific chelating moieties could lead to the development of selective fluorescent sensors for metal ions.
Furthermore, the planar structure and semiconductor properties of naphthoquinone-based fused heterocyclic systems suggest their potential use in organic electronics. rsc.org Research into the synthesis and characterization of polymers incorporating the naphtho[2,3-d]oxazole-4,9-dione unit could lead to the development of new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgresearchgate.net The ability to tune the electronic properties of these compounds through synthetic modifications makes them attractive candidates for the design of next-generation organic electronic materials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Key synthetic routes involve cyclization reactions using sulfur-based reagents (e.g., SCl) and Hünig’s base in THF, as described in studies on analogous naphthoquinone derivatives. Reaction conditions such as solvent choice (THF vs. DCM), temperature (room temperature vs. reflux), and stoichiometric ratios of sulfur reagents significantly impact yield and purity. For example, sulfur extrusion mechanisms under controlled conditions minimize byproduct formation .
Q. How can spectroscopic techniques (NMR, MS) be effectively utilized to confirm the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural validation. HRMS confirms molecular weight and isotopic patterns, while NMR identifies substituent positions (e.g., p-tolyl group integration at δ ~7.2–7.4 ppm for aromatic protons). Cross-validation with X-ray crystallography or NOE experiments resolves ambiguities in fused-ring systems .
Q. What computational methods are recommended to predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model the compound’s HOMO-LUMO gaps and charge distribution, aiding in reactivity predictions. Molecular docking studies (AutoDock Vina) assess interactions with biological targets like IDO1/TDO enzymes, guiding rational structural modifications .
Advanced Research Questions
Q. How does the compound interact with biological targets like IDO1/TDO, and what structural modifications enhance inhibitory activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, cyano) on the naphthoquinone core improve IDO1/TDO inhibition by stabilizing π-π interactions with the heme cofactor. Modifications at the 2-position (p-tolyl group) with bulky substituents (e.g., tert-butyl) enhance binding affinity by occupying hydrophobic pockets .
Q. What experimental design strategies (e.g., factorial design) are optimal for studying multiple variables in synthesis?
- Methodological Answer : A 2 factorial design efficiently evaluates variables like temperature, solvent polarity, and catalyst loading. For example, a 2 design with center points identifies interactions between sulfur reagent concentration and reaction time, optimizing yield while minimizing side reactions. Orthogonal array testing (e.g., Taguchi methods) further reduces experimental runs .
Q. How can researchers address contradictions in reported synthesis yields from different methodologies?
- Methodological Answer : Systematic reproducibility studies under standardized conditions (e.g., inert atmosphere, purified reagents) isolate variables causing discrepancies. For instance, trace moisture in SCl may explain lower yields in some protocols. Kinetic studies (e.g., in situ IR monitoring) clarify reaction pathways and rate-limiting steps to reconcile conflicting data .
Q. What are the challenges in scaling up the synthesis while maintaining purity, and how can they be mitigated?
- Methodological Answer : Scale-up challenges include exothermic side reactions (e.g., dimerization) and impurities from incomplete sulfur extrusion. Mitigation strategies involve slow reagent addition, temperature-controlled reactors, and tandem purification (e.g., flash chromatography followed by recrystallization in ethyl acetate/hexane). Process analytical technology (PAT) monitors intermediate purity in real time .
Q. How can researchers evaluate the compound’s stability under various conditions using accelerated stability testing?
- Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) assess degradation pathways. HPLC-MS identifies degradation products (e.g., quinone reduction to hydroquinone), while Arrhenius modeling predicts shelf life. Light sensitivity is tested via UV irradiation (ICH Q1B), with amber glass storage recommended for photolabile samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
